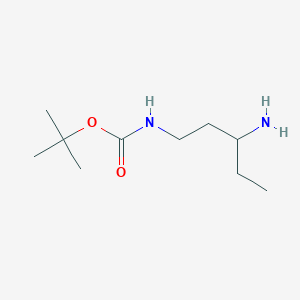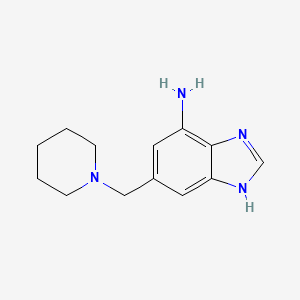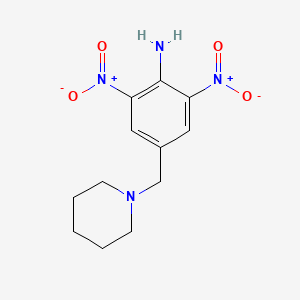
Morpholin-4-yl-acetaldehyde monohydrate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholin-4-yl-acetaldehyde monohydrate hydrochloride is an organic compound with the chemical formula C6H11NO2·HCl·H2O. It is a clear to light yellow liquid that is soluble in water and many organic solvents. This compound is used as an intermediate in the synthesis of various drugs, as well as a catalyst, ligand, or solvent in organic synthesis reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Morpholin-4-yl-acetaldehyde monohydrate hydrochloride can be synthesized by reacting acetaldehyde with morpholine. This reaction is typically carried out under neutral or basic conditions and is catalyzed by an oxide or an oxidizing agent . The reaction conditions involve maintaining a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction between acetaldehyde and morpholine is carefully monitored. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholin-4-yl-acetaldehyde monohydrate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Morpholin-4-yl-acetaldehyde monohydrate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including polypeptide drugs.
Industry: Acts as a catalyst and ligand in various industrial chemical processes.
Mécanisme D'action
The mechanism of action of Morpholin-4-yl-acetaldehyde monohydrate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the production of tumor necrosis factor-α by lipopolysaccharide-induced macrophages, as well as the release of nitric oxide and prostaglandin E2 . These actions are mediated through its interaction with cellular receptors and enzymes, leading to modulation of signaling pathways involved in inflammation and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog used as a solvent and corrosion inhibitor.
2-Morpholinoacetaldehyde: A related compound with similar reactivity but different applications.
4-Morpholineacetaldehyde: Another analog used in organic synthesis.
Uniqueness
Morpholin-4-yl-acetaldehyde monohydrate hydrochloride is unique due to its specific structure that allows it to act as an intermediate in the synthesis of complex molecules and its ability to modulate biological pathways. Its solubility in water and organic solvents makes it versatile for various applications in chemistry, biology, and industry.
Propriétés
IUPAC Name |
2-morpholin-4-ylacetaldehyde;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH.H2O/c8-4-1-7-2-5-9-6-3-7;;/h4H,1-3,5-6H2;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSLELYIGSIIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC=O.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

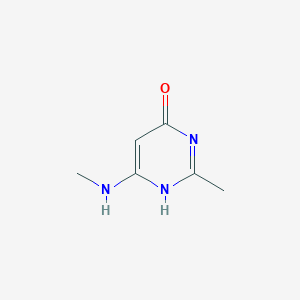


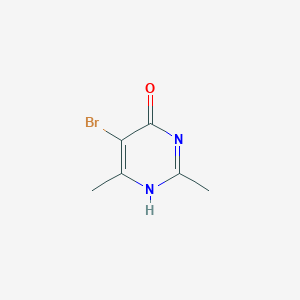
![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B7804347.png)
![{[3-(Benzylsulfonyl)-5-nitrophenyl]thio}acetic acid](/img/structure/B7804357.png)
![4-{4,5-bis[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B7804362.png)
